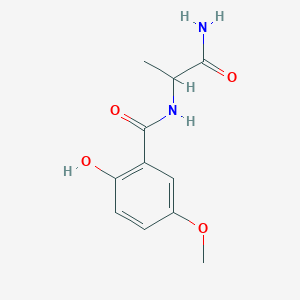
1-Phenyl-2-(p-fluorophenoxy)ethyl alcohol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenyl-2-(p-fluorophenoxy)ethyl alcohol, also known as FPEA, is a chemical compound that has been extensively studied for its potential applications in various fields of research. FPEA is a colorless liquid with a molecular weight of 248.28 g/mol, and a boiling point of 286°C.
Wissenschaftliche Forschungsanwendungen
1-Phenyl-2-(p-fluorophenoxy)ethyl alcohol has been studied for its potential applications in various fields of research, including medicinal chemistry, pharmacology, and neuroscience. This compound has been shown to have anti-inflammatory, analgesic, and anxiolytic effects in animal models. This compound has also been studied for its potential use as a ligand for GABA-A receptors, which are targets for many drugs used to treat anxiety and insomnia.
Wirkmechanismus
The mechanism of action of 1-Phenyl-2-(p-fluorophenoxy)ethyl alcohol is not fully understood, but it is believed to involve the modulation of GABA-A receptors. This compound has been shown to increase the binding of GABA to GABA-A receptors in rat brain membranes, suggesting that it may act as a positive allosteric modulator of these receptors. This compound has also been shown to enhance the activity of GABA-A receptors in electrophysiological studies.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in animal models. This compound has been shown to reduce inflammation in a rat model of carrageenan-induced paw edema. This compound has also been shown to reduce pain in a rat model of acetic acid-induced writhing. This compound has been shown to reduce anxiety-like behavior in a rat model of elevated plus maze.
Vorteile Und Einschränkungen Für Laborexperimente
1-Phenyl-2-(p-fluorophenoxy)ethyl alcohol has several advantages for use in lab experiments. This compound is relatively easy to synthesize and purify, making it readily available for research purposes. This compound has been shown to have a range of effects in animal models, making it a useful tool for investigating the role of GABA-A receptors in various physiological and pathological processes.
However, there are also some limitations to the use of this compound in lab experiments. This compound has not been extensively studied in humans, so its safety and efficacy in humans are not well established. This compound may also have off-target effects that could complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on 1-Phenyl-2-(p-fluorophenoxy)ethyl alcohol. One area of research could be to further investigate the mechanism of action of this compound, particularly its interaction with GABA-A receptors. Another area of research could be to investigate the potential therapeutic applications of this compound in various disease states, such as anxiety disorders or chronic pain. Additionally, future research could investigate the safety and pharmacokinetics of this compound in humans, which could pave the way for clinical trials.
Synthesemethoden
The synthesis of 1-Phenyl-2-(p-fluorophenoxy)ethyl alcohol involves the reaction between 1-phenyl-2-chloroethane and p-fluorophenol in the presence of a base, such as potassium carbonate, in an organic solvent, such as dimethylformamide. The reaction proceeds via an SN2 mechanism, resulting in the formation of this compound. The purity of this compound can be improved by recrystallization from a suitable solvent.
Eigenschaften
IUPAC Name |
2-(4-fluorophenoxy)-1-phenylethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FO2/c15-12-6-8-13(9-7-12)17-10-14(16)11-4-2-1-3-5-11/h1-9,14,16H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFOQQKXJGOTEGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(COC2=CC=C(C=C2)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

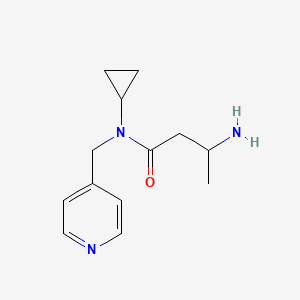
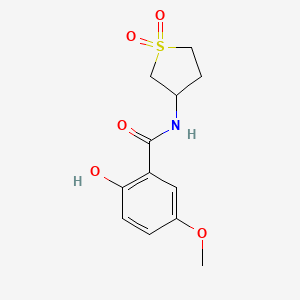
![1-[4-(3-Hydroxybenzoyl)-1,4-diazepan-1-yl]ethanone](/img/structure/B7559570.png)
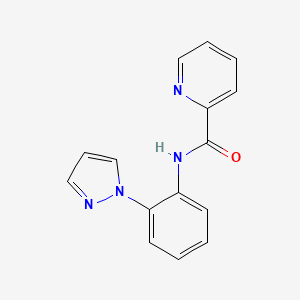


![N-[(4-hydroxyphenyl)methyl]-N,2-dimethylpyrazole-3-carboxamide](/img/structure/B7559586.png)
![2-[(2-bromophenyl)methyl-ethylamino]-N-propan-2-ylacetamide](/img/structure/B7559601.png)
![N-[1-(2-fluorophenyl)ethyl]-N-methylpiperidine-3-carboxamide](/img/structure/B7559606.png)
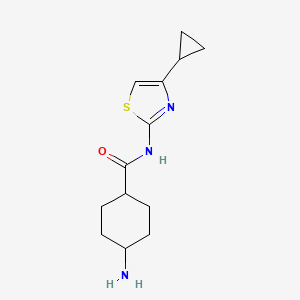
![N-(4-ethylphenyl)-3-methyl-2H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7559622.png)
![2-[(4-Propan-2-yloxyphenyl)methylamino]propanoic acid](/img/structure/B7559630.png)

